
3-(benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide
Overview
Description
3-(Benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is characterized by the presence of two benzenesulfonyl groups and a benzyl group attached to a dimethylbenzenesulfonamide core.
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide typically involves the following steps:
N-Sulfonylation: The reaction of benzenesulfonyl chloride with a suitable amine under basic conditions to form the sulfonamide.
Industrial production methods often involve the use of phosphorus pentachloride or phosphorus oxychloride for the sulfonylation step, followed by purification through distillation under reduced pressure .
Chemical Reactions Analysis
3-(Benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of dyes and pigments due to its stable sulfonyl groups
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide involves the inhibition of specific enzymes or receptors in biological systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By competing with PABA, the compound inhibits the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Similar compounds include other sulfonamides like benzenesulfonamide and p-toluenesulfonamide. Compared to these, 3-(benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide has unique structural features, such as the presence of both benzyl and dimethyl groups, which may enhance its biological activity and stability .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-16-13-20(27(23,24)19-11-7-4-8-12-19)17(2)21(14-16)28(25,26)22-15-18-9-5-3-6-10-18/h3-14,22H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXGJYMFRBKQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NCC2=CC=CC=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.